[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine
Description
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-triazine core. Its structure includes a triazole ring (three nitrogen atoms) fused with a triazine ring (three additional nitrogen atoms), creating a planar, aromatic system with significant electron density. This compound has been investigated for applications ranging from anticancer agents to high-energy materials due to its stability and diverse functionalization capacity .
Properties
CAS No. |
302818-58-2 |
|---|---|
Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C4H4N6/c5-3-8-9-4-6-1-2-7-10(3)4/h1-2H,(H2,5,8) |
InChI Key |
ORJGEJPJNBLZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(N2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization to form the triazolotriazine ring system . Another approach includes the use of hydrazine derivatives and nitriles under acidic or basic conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine amines .
Scientific Research Applications
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of energetic materials and explosives due to its high nitrogen content and stability.
Industrial Chemistry: The compound is utilized in the synthesis of various polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives
Triazolo-pyridazines, such as 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (), share a fused triazole-pyridazine system. Key differences include:
- Electronic Properties : The pyridazine ring introduces additional nitrogen atoms in adjacent positions, altering electron distribution compared to the triazolo-triazine system.
- Biological Activity : Pyridazine derivatives (e.g., compounds 6–12 in ) demonstrate BRD4 bromodomain inhibition but show variable potency depending on substituents like trifluoromethyl or indole groups. For example, compound 6 (Vitas-M, STK651245) exhibits enhanced binding affinity due to its indole-ethyl side chain .
- Synthetic Yields : Derivatives like compound 39 (benzoyl-substituted) exhibit lower isolated yields (~45%) compared to isocyanate-derived analogs (e.g., compounds 38 and 40, ~70%) due to steric hindrance .
Triazolo-Triazinone Derivatives
[1,2,4]Triazolo[4,3-b][1,2,4]triazin-7-ones (e.g., compounds 7a–j , –11) replace the amine group with a ketone oxygen. This modification reduces basicity but enhances hydrogen-bonding capacity.
- Anticancer Activity: Derivatives such as 7a (R = methyl) and 7j (R = nitro) show IC₅₀ values of 12–18 µM against colon carcinoma cells, attributed to their planar structure intercalating with DNA .
- Synthetic Routes: These compounds are synthesized via hydrazonoyl halide coupling, achieving yields of 65–85% under reflux conditions .
Energetic Triazolo-Tetrazine Derivatives
High-energy materials like [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3,6-diamine (TTDA) and 3,6-dinitroamino-TTDA (DNTT) () feature fused tetrazine rings, increasing nitrogen content (N% > 70%) and detonation velocity (D = 9,180 m/s for DNTT).
- Thermal Stability : TTDA decomposes at 220°C, while DNTT exhibits superior stability (onset decomposition at 226°C) due to nitro groups stabilizing the ring .
- Sensitivity : DNTT shows low impact sensitivity (>40 J), making it safer than conventional explosives like RDX .
Triazolo-Indole Hybrids
Compounds such as 1-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one () demonstrate moderate anticancer activity (IC₅₀ = 13.8–24.7 µM against HepG2/SMMC-7721 cells) but are less potent than cisplatin.
Structural and Functional Comparison Table
Key Research Findings
Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance thermal stability and energetic performance but reduce solubility in polar solvents .
Planarity and Bioactivity : Planar fused-ring systems (e.g., triazolo-triazines) exhibit stronger DNA intercalation, correlating with anticancer activity .
Synthetic Challenges : Bulky substituents (e.g., benzoyl in compound 39) lower yields due to steric effects, while isocyanates improve efficiency .
Biological Activity
The compound [1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 302818-58-2
- Molecular Formula : C₅H₄N₈
- Molecular Weight : 168.19 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization processes that integrate triazole and triazine moieties. Various synthetic routes have been reported in literature that yield derivatives with enhanced biological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives. For instance:
- A series of compounds demonstrated significant cytotoxic effects against various tumor cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivatives showed IC50 values in the micromolar range (5.8–44.3 µM) against these cell lines .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes related to metabolic disorders:
- It was found to inhibit α-glucosidase and α-amylase significantly more effectively than acarbose (a standard diabetic medication), indicating potential for managing diabetes by controlling postprandial blood sugar levels .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antibacterial and antifungal activities:
- A study reported that certain triazolo derivatives displayed higher antibacterial efficacy compared to conventional antibiotics .
Case Studies
-
Case Study on Anticancer Activity :
- A derivative of [1,2,4]triazolo[4,3-b][1,2,4]triazin was tested against MDA-MB-231 breast cancer cells and exhibited an IC50 value of 12 µM. This suggests a promising avenue for further development in anticancer therapies.
-
Diabetes Management :
- In a comparative study involving diabetic rat models treated with various triazole derivatives, the most effective compound reduced blood glucose levels significantly after administration compared to control groups.
Data Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing [1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves annulation of the 1,2,4-triazole ring onto azine precursors. A general approach includes reacting ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate under reflux in acetic acid to form fused triazolo-pyridazine derivatives . Optimization strategies:
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Yields can reach ~65–75% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 8.2–9.1 ppm for triazolo protons) and amine resonances (δ 5.5–6.0 ppm). Carbon peaks for fused rings appear at 140–160 ppm .
- FT-IR : Confirm N–H stretching (3200–3350 cm⁻¹) and C=N vibrations (1550–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 163.07 for [M+H]⁺) validates molecular formula .
- X-ray crystallography : Resolves bond angles and confirms fused-ring planarity (e.g., dihedral angles <10° between triazole and triazine rings) .
Advanced: How do steric and electronic factors influence the reactivity of this compound in ring-closing reactions?
- Steric hindrance : Bulky substituents at the 6-position reduce reactivity in nucleophilic substitutions due to restricted access to the triazine ring. For example, 6-chloro derivatives exhibit faster cyclization than 6-aryl analogs .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) at the 3-amine position enhance electrophilicity, facilitating reactions with β-ketoesters or α,β-unsaturated ketones. Conversely, electron-donating groups (–OCH₃) slow these processes .
- Solvent polarity : High polarity stabilizes transition states in ring-closing reactions, as observed in DMF-mediated syntheses of triazolo-quinazolines .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across cell-based assays?
Discrepancies often arise from assay-specific variables:
- Cell line selection : Derivatives show varying IC₅₀ values in HeLa (cervical cancer) vs. Jurkat (leukemia) cells due to differential membrane permeability .
- PDE4 isoform specificity : Use isoform-selective inhibitors (e.g., PDE4A vs. PDE4B) to dissect activity. For example, (R)-3-(2,5-dimethoxyphenyl)-triazolopyridazine derivatives exhibit >100-fold selectivity for PDE4A over PDE4D .
- Dose-response validation : Perform time-dependent assays to rule off-target effects at high concentrations (>10 µM) .
Advanced: What kinetic models predict thermal decomposition hazards of this compound?
- Non-isothermal DSC/TGA : The Flynn-Wall-Ozawa model calculates activation energy (Eₐ ~180–220 kJ/mol) for decomposition. A sharp exotherm at 220–250°C indicates rapid degradation .
- Kinetic compensation effect : Adjust pre-exponential factor (ln A) and Eₐ to account for structural variations (e.g., nitro substituents lower thermal stability by 20–30°C) .
- Hazard prediction : Use the self-accelerating decomposition temperature (SADT) model to determine safe storage thresholds (<2–8°C in sealed, dark conditions) .
Table 1. Thermal Decomposition Data for Triazolo-Triazine Derivatives
| Compound | Onset Temp (°C) | Eₐ (kJ/mol) | Decomposition Pathway |
|---|---|---|---|
| TATOT | 226.2 | 210 | Exothermic N₂ release (~9180 m/s) |
| DATOT | 215.5 | 195 | Sequential denitrogenation |
| Nitro-derivative | 198.0 | 175 | Rapid oxidation to NOₓ species |
Advanced: How can computational modeling guide the design of triazolo-triazine derivatives with enhanced PDE4 binding affinity?
- Docking studies : Use AutoDock Vina to map interactions between the triazolo core and PDE4A’s hydrophobic pocket (e.g., van der Waals contacts with Phe446 and Tyr329) .
- MD simulations : Assess stability of the catechol diether moiety in aqueous environments; >90% retention of binding pose after 50 ns indicates robust affinity .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀; electron-withdrawing groups at the 6-position improve potency (R² = 0.89) .
Basic: What are the storage and handling protocols to ensure stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
